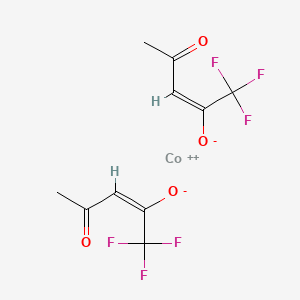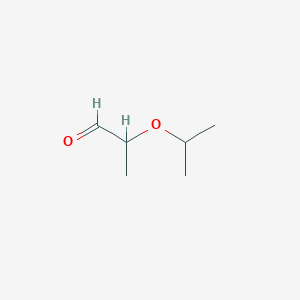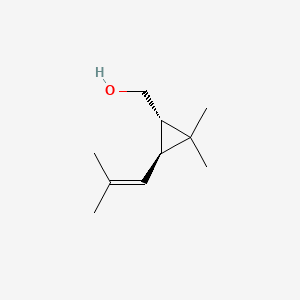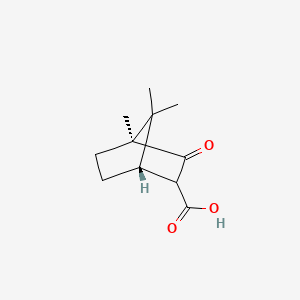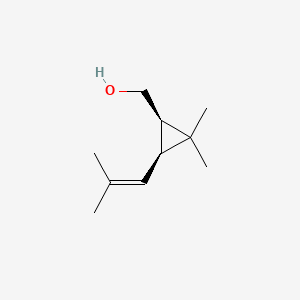![molecular formula C₁₀Cl₄S₄ B1144538 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole] CAS No. 34588-38-0](/img/new.no-structure.jpg)
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and sulfur-containing rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] typically involves multi-step organic reactions. One common method includes the chlorination of naphthalene derivatives followed by cyclization with sulfur-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism by which 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and sulfur-containing rings can form strong bonds with these targets, potentially altering their activity and leading to various biological effects. Pathways involved may include oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,7,8-Tetrachloro-1,10-phenanthroline: Another chlorine-substituted aromatic compound with potential biological activity.
2,3,6,7-Tetrachloronaphthalene: A polychlorinated naphthalene with dioxin-like toxic properties.
Uniqueness
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] is unique due to its specific arrangement of chlorine atoms and sulfur-containing rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
34588-38-0 |
|---|---|
Molekularformel |
C₁₀Cl₄S₄ |
Molekulargewicht |
390.18 |
Synonyme |
Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2]dithiole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


